3-(2-methoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-imine
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Overview
Description
3-(2-methoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-imine is a useful research compound. Its molecular formula is C12H16N2OS and its molecular weight is 236.33. The purity is usually 95%.
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Scientific Research Applications
Anticancer Research
- Hydrazone derivatives of imidazo[2,1-b][1,3,4]thiadiazoles, chemically related to the queried compound, have shown potential as anticancer agents. Specifically, certain compounds demonstrated marked effects against ovarian cancer cell lines in the National Cancer Institute's 60 human tumor cell line in vitro screen (Terzioğlu & Gürsoy, 2003).
Antioxidant Properties 2. Thiadiazole derivatives, including compounds with methoxy groups, have been synthesized and evaluated for antioxidant properties. These compounds showed effective activities in various antioxidant activity assays (Gür et al., 2017).
Potential in CNS Penetration 3. Certain methoxyphenyl-imidazolylmethylthiazole compounds, closely related to the queried chemical, have been studied for their ability to penetrate the central nervous system, showing effectiveness in in vivo studies (Rosen et al., 1990).
Antidepressant Activity 4. Imine derivatives of 5-amino-1, 3, 4-thiadiazole-2-thiol have been synthesized and tested for their antidepressant activity, demonstrating significant effects (Yusuf et al., 2008).
Photodynamic Therapy for Cancer Treatment 5. Zinc phthalocyanine derivatives containing Schiff base groups, related to the compound of interest, have shown potential as Type II photosensitizers in the treatment of cancer using photodynamic therapy (Pişkin et al., 2020).
Potential in Corrosion Inhibition 6. Imidazole derivatives, including those with methoxy groups, have demonstrated significant corrosion inhibition efficacy, suggesting their utility in protecting materials (Prashanth et al., 2021).
Cytotoxic Effects on Cancer Cells 7. Certain imidazo[2,1-b][1,3]thiazoles have been synthesized and evaluated for their cytotoxic effects on both cancer and noncancer cells, showing promise for therapeutic applications (Meriç et al., 2008).
Anti-Convulsant Activity 8. Imine derivatives of 5-amino-1,3,4-thiadiazole-2-thiol have shown promising anti-convulsant activity, potentially useful for treating neurological disorders (Yusuf et al., 2013).
Potential COVID-19 Therapeutic Agents 9. Diazinyl-Thiazol-Imine derivatives have been synthesized and studied as potential therapeutic agents for COVID-19, showing promising results in molecular docking studies (Abu-Melha et al., 2022).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a broad range of biological activities . They have been associated with antimicrobial, antiretroviral, antifungal, anticancer, and other activities .
Mode of Action
Thiazole derivatives have been known to interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact nature and structure of the thiazole derivative.
Biochemical Pathways
For instance, some thiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, which are involved in inflammation . The exact pathways and downstream effects would depend on the specific targets and mode of action of the compound.
Result of Action
Given the broad range of biological activities associated with thiazole derivatives, the effects could potentially include changes in cellular processes, inhibition of microbial growth, or induction of cell death in cancer cells .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can impact the compound’s stability and its interactions with its targets . .
Properties
IUPAC Name |
3-(2-methoxyethyl)-5,6-dimethyl-1,3-benzothiazol-2-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c1-8-6-10-11(7-9(8)2)16-12(13)14(10)4-5-15-3/h6-7,13H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOCFQGEPZSRRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N)N2CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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